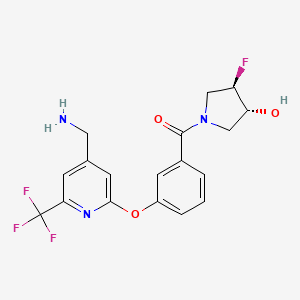
Pentaerythrityl tetraadipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythrityl tetraadipate is a bioactive chemical.
Aplicaciones Científicas De Investigación
Lubricant Degradation and Wear
Pentaerythrityl tetraadipate (PETA) has been studied for its role in lubricant degradation and wear. One study found that small degrees of oxidation in pentaerythrityl tetraheptanoate, a similar compound, led to significant increases in wear rate, suggesting a potential application in understanding and improving lubricant performance and longevity (Willermet, Mahoney, & Kandah, 1981).
Synthesis and Structural Analysis
Pentaerythrityl tetraadipate's synthesis and structural characteristics have been extensively researched. For instance, a study on the synthesis and structures of new hybrid fluorides using pentaerythrityl tetramine as a template revealed insights into its structural determinations and potential applications in material science (Adil et al., 2004). Another study focused on the synthesis of pentaerythrityl tetraacetate, exploring various factors affecting the reaction and highlighting its potential in chemical engineering (Cheng Xiao-wei, 2008).
Cosmetic Applications
In the field of cosmetics, pentaerythrityl tetraadipate has been assessed for safety and efficacy. The Cosmetic Ingredient Review Expert Panel concluded that pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, a related compound, is safe for use in cosmetics (Johnson et al., 2018). This implies potential applications of PETA in cosmetic formulations, particularly as a skin-conditioning agent.
Molecular Networks and Crystallization
Pentaerythrityl tetraadipate's properties also extend to the development of molecular networks and crystallization processes. A study on molecular tectonics using derivatives of pentaerythrityl tetraphenyl ether, a related compound, showed how its unique geometry can be used to form complex molecular and supramolecular structures (Laliberté, Maris, & Wuest, 2004).
Polymer Science and Photochemical Reactions
In polymer science, pentaerythrityl tetraadipate's role in photochemical reactions has been studied. Research on the photochemical reactions of pentaerythrityl tetrakis and dicumyl peroxide in polystyrene films provides insights into its utility in polymer degradation and stability analysis (Kowal, 1984).
Propiedades
Número CAS |
195-07-1 |
|---|---|
Nombre del producto |
Pentaerythrityl tetraadipate |
Nombre IUPAC |
Pentaerythrityl tetraadipate |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pentaerythrityl tetraadipate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



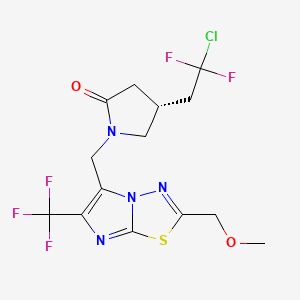
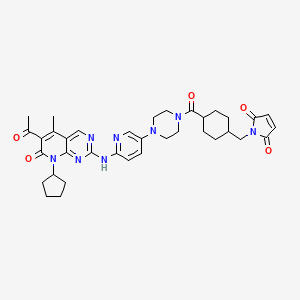
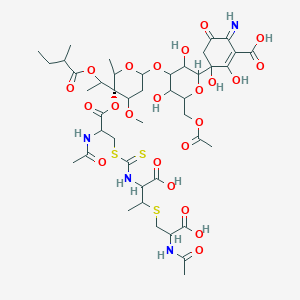
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
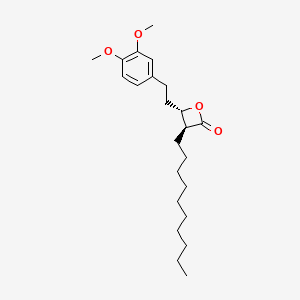
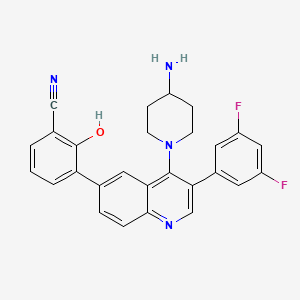
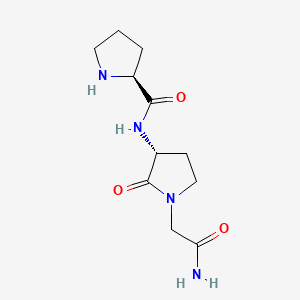
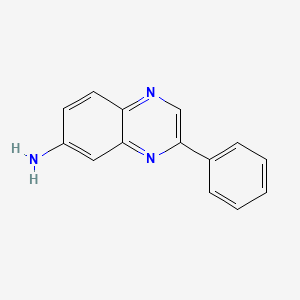
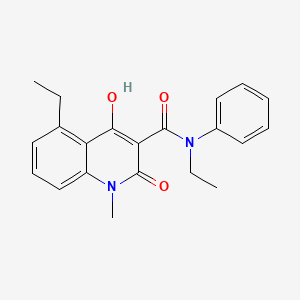
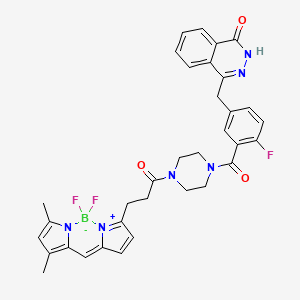
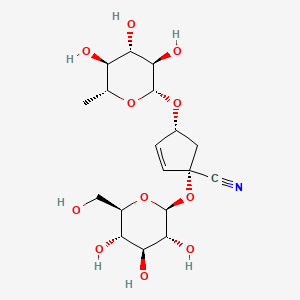
![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)
